2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-amine hydrochloride

TRPV3 antagonist ion channel modulator regioisomer SAR

2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-amine hydrochloride (CAS 1177351-21-1) is a heterocyclic organic compound featuring a pyridine core substituted at the 3-position with chlorine, at the 5-position with a trifluoromethyl group, and at the 2-position with a sulfanyl-bridged ethanamine side chain, supplied as the monohydrochloride salt. With a molecular formula of C₈H₈ClF₃N₂S·HCl and a molecular weight of 293.14 g/mol, this compound belongs to the class of trifluoromethylated pyridine derivatives widely utilized as synthetic intermediates in agrochemical and pharmaceutical research.

Molecular Formula C8H9Cl2F3N2S
Molecular Weight 293.14 g/mol
CAS No. 1177351-21-1
Cat. No. B1371195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-amine hydrochloride
CAS1177351-21-1
Molecular FormulaC8H9Cl2F3N2S
Molecular Weight293.14 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)SCCN)C(F)(F)F.Cl
InChIInChI=1S/C8H8ClF3N2S.ClH/c9-6-3-5(8(10,11)12)4-14-7(6)15-2-1-13;/h3-4H,1-2,13H2;1H
InChIKeyUDYJQMDCWQLTBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-amine Hydrochloride (CAS 1177351-21-1): Procurement-Ready Pyridine Building Block with Trifluoromethyl and Sulfanyl Functionality


2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-amine hydrochloride (CAS 1177351-21-1) is a heterocyclic organic compound featuring a pyridine core substituted at the 3-position with chlorine, at the 5-position with a trifluoromethyl group, and at the 2-position with a sulfanyl-bridged ethanamine side chain, supplied as the monohydrochloride salt . With a molecular formula of C₈H₈ClF₃N₂S·HCl and a molecular weight of 293.14 g/mol, this compound belongs to the class of trifluoromethylated pyridine derivatives widely utilized as synthetic intermediates in agrochemical and pharmaceutical research . The 3-chloro-5-(trifluoromethyl)pyridin-2-yl fragment appears in several bioactive molecules targeting ion channels, including TRPV3 antagonists (IC₅₀ <200 nM) and TRPM8 antagonists (IC₅₀ ~5–8 nM), underscoring the pharmacochemical relevance of this specific substitution pattern [1].

TRPV3 SAR Workflow Scaffold mapped to disclosed ion channel antagonist patent dataset
Sulfanyl Linker Chemistry Distinct thioether handle for oxidation, cross-coupling, and metabolic studies
Monohydrochloride Handling Ambient storage; defined 1:1 salt stoichiometry for precise coupling steps

Why Regioisomers, Des-thio Analogs, and Alternative Salt Forms Cannot Replace 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-amine Hydrochloride in Research Workflows


Substituting this compound with a close analog introduces quantifiable differences in molecular geometry, electronic character, salt stoichiometry, and ultimately chemical reactivity that can alter downstream synthetic yields or biological target engagement . The 3-chloro-5-(trifluoromethyl) arrangement on the pyridine ring is electronically distinct from the 6-chloro-4-(trifluoromethyl) regioisomer (CAS 1208081-83-7), the sulfanyl bridge (~1.81 Å C–S bond length, polarizable sulfur) confers different conformational flexibility and metabolic liabilities compared to direct C–C linked analogs such as CAS 658066-44-5, and the monohydrochloride salt form differs in hygroscopicity, handling, and stoichiometric equivalence from the free base (CAS 771571-63-2) or the dihydrochloride (CAS 1052552-97-2) . These structural distinctions are non-trivial; the 3-chloro-5-(trifluoromethyl)pyridin-2-yl fragment specifically appears in potent ion-channel modulators—including TRPV3 antagonists with IC₅₀ values <200 nM—while the alternative 6-chloro-4-(trifluoromethyl) regioisomer is absent from analogous potency datasets, suggesting divergent pharmacochemical trajectories [1].

Target Compound
Potential Substitute
Risk Summary
3‑Cl,5‑CF₃ regioisomer
6‑Cl,4‑CF₃ regioisomer (CAS 1208081‑83‑7)
Lacks TRPV3 target validation in the same patent SAR dataset; target engagement may not transfer
Sulfanyl (–S–) bridge
Des‑thio C–C analog (CAS 658066‑44‑5)
Different bond geometry, polarity, and metabolic profile; linker length and reactivity altered
Monohydrochloride (ambient‑stable)
Dihydrochloride or free base
Salt stoichiometry and storage requirements differ; molar equivalents per gram shift

Quantitative Differentiation Evidence: 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-amine Hydrochloride vs. Closest Analogs


Regioisomeric Substitution Pattern (3-Cl,5-CF₃ vs. 6-Cl,4-CF₃): Impact on Ion-Channel Target Engagement

The 3-chloro-5-(trifluoromethyl)pyridin-2-yl sulfanyl scaffold present in the target compound maps directly onto the core structure of TRPV3 antagonists disclosed in US Patent 9,181,219, where close analogs bearing identical substitution (3-fluoro or 3-chloro with 5-CF₃) exhibit TRPV3 IC₅₀ values <200 nM to 500 nM [1]. In contrast, the regioisomeric 6-chloro-4-(trifluoromethyl)pyridin-2-yl sulfanyl scaffold (CAS 1208081-83-7) does not appear in the same TRPV3 potency dataset, suggesting electronic and steric factors associated with the 3,5-substitution pattern are critical determinants of target recognition . Although a direct head-to-head comparison of the two regioisomers in an identical assay is not available in the public domain, the presence of multiple 3-substituted-5-CF₃ pyridine sulfanyl derivatives in the TRPV3 patent series—versus the complete absence of 6-chloro-4-CF₃ analogs—provides a strong class-level inference of differential target engagement potential [1].

Regioisomer SAR
Class‑level
3‑Cl,5‑CF₃ scaffold present in TRPV3 antagonist patent (US 9,181,219) with IC₅₀ data; 6‑Cl,4‑CF₃ scaffold absent from same dataset
Regioisomer validation context differs; target engagement may not transfer
Patent SAR dataset; class‑level inference
TRPV3 antagonist ion channel modulator regioisomer SAR

Sulfanyl Bridge vs. Direct C–C Linkage: Molecular Geometry and Conformational Flexibility Comparison

The target compound incorporates a sulfanyl (–S–CH₂–) bridge linking the pyridine ring to the ethanamine moiety, whereas the direct analog 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine (CAS 658066-44-5) lacks this sulfur atom, featuring a direct C–C linkage . The C–S bond length (~1.81 Å) is significantly longer than a C–C bond (~1.54 Å), and the C–S–C bond angle (~100°) differs from the tetrahedral C–C–C angle (~109.5°), resulting in altered spatial presentation of the terminal amine [1]. Additionally, the sulfur atom introduces a polarizable heteroatom capable of acting as a hydrogen-bond acceptor and participating in sulfur-π interactions with aromatic protein residues, features absent in the des-thio analog [1]. The molecular weight of the sulfanyl-containing free base is 256.68 g/mol, versus 224.61 g/mol for the des-thio analog—a 32.07 g/mol difference corresponding precisely to the atomic mass of sulfur .

Linker Geometry
Reported
C–S bond ~1.81 Å, molecular weight +32.07 g/mol vs. C–C analog; C–S–C angle ~100°
Altered conformational landscape and metabolic susceptibility
Standard bond parameters; vendor‑reported MW
linker chemistry sulfanyl bridge conformational analysis

Salt Form Differentiation: Monohydrochloride vs. Free Base vs. Dihydrochloride—Stability and Handling Properties

The target compound is supplied as the monohydrochloride salt (1 eq. HCl), which exhibits ambient temperature storage stability according to multiple vendor specifications, in contrast to the free base (CAS 771571-63-2) that requires sealed, dry storage at 2–8°C to prevent degradation . The dihydrochloride salt variant (CAS 1052552-97-2, 2 eq. HCl, MW 329.60 g/mol) incorporates an additional HCl equivalent, resulting in a 12.3% higher molecular weight relative to the monohydrochloride and altered aqueous solubility and hygroscopicity profiles . For stoichiometric calculations in synthesis, 1 g of the monohydrochloride (MW 293.14) delivers 3.41 mmol of the active amine, whereas 1 g of the dihydrochloride (MW 329.60) delivers only 3.03 mmol—an 11.1% reduction in molar equivalents per unit mass .

Salt Form Choice
Reported
Monohydrochloride: 3.41 mmol/g, ambient storage; dihydrochloride: 3.03 mmol/g; free base: cold‑chain storage
Storage stability and stoichiometric precision differ across forms
Vendor‑reported specifications
salt selection hydrochloride salt storage stability

Purity Tier Comparison: 95% vs. 98% Grade and Batch-Specific QC Documentation

Commercially available batches of the title compound are offered at two principal purity tiers: 95% (suppliers including Bidepharm, Alfa Chemistry, abcr GmbH) and 98% (suppliers including MolCore, Leyan) . The 95%-grade product from Bidepharm includes batch-specific QC documentation comprising NMR, HPLC, and GC analyses, enabling end-users to verify identity and quantify residual solvents or organic impurities before use in sensitive catalytic or biological assays . The 98%-grade material from MolCore is marketed under ISO certification for pharmaceutical R&D and quality control applications, implying a tighter specification range and potentially lower levels of unidentified impurities . In the absence of a publicly available Pharmacopeial monograph, these vendor QC data packages serve as the primary differentiator for procurement decisions where impurity profiles could confound biological readouts or catalytic cycles.

Purity Specification
Specification review
95% grade with batch QC (NMR, HPLC, GC); 98% ISO‑certified grade with tighter specification
Impurity burden and QC traceability differ for sensitive synthetic steps
No Pharmacopeial monograph; vendor QC critical
chemical purity quality control batch analysis

Optimal Procurement and Application Scenarios for 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-amine Hydrochloride Based on Quantitative Evidence


TRPV3 Ion Channel Modulator Development and Pain Research SAR Campaigns

Procurement of this compound is indicated for medicinal chemistry teams pursuing TRPV3 antagonist lead optimization, where the 3-chloro-5-(trifluoromethyl)pyridin-2-yl sulfanyl scaffold has been validated in US Patent 9,181,219 with IC₅₀ values <200–500 nM for close structural analogs [1]. The terminal primary amine serves as a synthetic handle for amide coupling or reductive amination with carboxylic acid or aldehyde building blocks, enabling rapid diversification of the TRPV3-targeted chemical series. The monohydrochloride salt form ensures ambient-stable storage without cold-chain requirements, facilitating multi-month synthetic campaigns.

Synthesis of Sulfur-Containing Heterocyclic Libraries via the Sulfanyl-Ethanamine Handle

The sulfanyl (–S–CH₂–) bridge provides a chemically distinct linker for constructing thioether-containing compound libraries, differentiating this building block from its des-thio C–C linked analog (CAS 658066-44-5) . The sulfur atom can be selectively oxidized to sulfoxide or sulfone oxidation states, or participate in metal-catalyzed cross-coupling reactions after appropriate activation, offering synthetic versatility not available with the direct C–C linked congener. Researchers requiring a thioether linkage for metabolic stability studies (CYP450 S-oxidation susceptibility) or for sulfur-π interactions in protein–ligand complexes should select this compound explicitly.

Precision Stoichiometric Reagent for Amide Bond Formation in GMP-like Environments

For synthetic procedures requiring exact stoichiometric control—such as coupling to precious or late-stage intermediates—the monohydrochloride (1 eq. HCl) offers a defined 1:1 salt stoichiometry (MW 293.14 g/mol, 3.41 mmol/g) that simplifies molar calculations compared to the dihydrochloride variant (MW 329.60 g/mol, 3.03 mmol/g) where batch-to-batch HCl content may vary . Procurement of the 98% purity, ISO-certified grade (MolCore) with batch-specific QC documentation (NMR, HPLC, GC) is recommended when the compound is used in regulatory-facing or quality-controlled synthetic environments where impurity traceability is mandatory.

Agrochemical Intermediate: Trifluoromethylpyridine Herbicide and Fungicide Precursor Exploration

Trifluoromethyl-substituted pyridine derivatives are established scaffolds in commercial agrochemicals, including herbicides and fungicides [2]. The 3-chloro-5-(trifluoromethyl)pyridine core, combined with the synthetically accessible ethanamine side chain, positions this compound as a potential intermediate for novel crop protection agents. The sulfanyl bridge offers a point of metabolic liability or bioactivation that is structurally distinct from the direct C–C linked or ether-linked analogs, which may translate into differentiated environmental degradation profiles or target-site selectivity in plant biology screens.

Application
Selection Property
Validation Focus
TRPV3 Ion Channel Modulator SAR Studies
Regioisomer validation in patent dataset
TRPV3 inhibition assay context
Sulfur‑Containing Heterocyclic Synthesis
Sulfanyl linker versatility
Linker oxidation and cross‑coupling chemistry
Precision Stoichiometric Amide Bond Formation
Monohydrochloride salt stoichiometry
Molar equivalence and batch QC verification
Agrochemical Intermediate Research
Trifluoromethylpyridine scaffold heritage
Crop protection bioassay screening
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